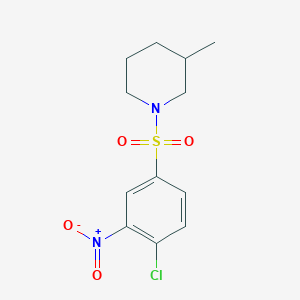

1-(4-Chloro-3-nitrobenzenesulfonyl)-3-methylpiperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Chloro-3-nitrobenzenesulfonyl)-3-methylpiperidine, also known as NBD-Cl, is a fluorescent reagent used in biochemical research. It is a synthetic compound that has been widely used in the labeling and detection of biomolecules such as proteins, nucleic acids, and lipids. The compound has a unique structure that allows it to selectively react with specific functional groups in these biomolecules, making it a valuable tool in various research applications.

Applications De Recherche Scientifique

Inhibition of Tumor Growth and Angiogenesis

A derivative of the compound, [1-(4-chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol (CIM), has been used as a bioactive agent for inhibiting tumor growth and angiogenesis. This is achieved via blocking the mitogen-activated protein kinase (MAPK) and NF-κB pathways .

Psoriasis Treatment

The same derivative has also been shown to mitigate psoriasiform lesions by blocking MAPK/NF-κB/AP-1 activation when delivered cutaneously .

Mécanisme D'action

Target of Action

The primary target of 1-(4-Chloro-3-nitrobenzenesulfonyl)-3-methylpiperidine is the Mitogen-Activated Protein Kinase (MAPK) and NF-κB pathways . These pathways play a crucial role in cellular processes such as growth, differentiation, and stress response.

Mode of Action

The compound interacts with its targets by blocking the MAPK and NF-κB pathways . This blocking action inhibits the activation of these pathways, leading to changes in cellular processes controlled by these pathways.

Biochemical Pathways

The MAPK and NF-κB pathways are key biochemical pathways affected by this compound . The downstream effects of blocking these pathways include the inhibition of tumor growth and angiogenesis .

Pharmacokinetics

It’s known that the compound can be easily delivered into the skin based on its affinity with stratum corneum (sc) ceramides . This suggests that the compound has good bioavailability when applied topically.

Result of Action

The molecular and cellular effects of the compound’s action include the reduction of scaling, erythema, and barrier dysfunction in psoriasis-like conditions . It also restrains the recruitment of neutrophils and attenuates the levels of cytokines, including TNF-α, IL-1β, IL-6, and IL-17 in psoriasiform skin .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the permeability of the skin, which can be affected by factors such as humidity and temperature, can influence the compound’s action. In the case of psoriasis-like conditions, the compound’s efficacy was increased by 3-fold when the skin’s permeability was increased by an intervention .

Propriétés

IUPAC Name |

1-(4-chloro-3-nitrophenyl)sulfonyl-3-methylpiperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O4S/c1-9-3-2-6-14(8-9)20(18,19)10-4-5-11(13)12(7-10)15(16)17/h4-5,7,9H,2-3,6,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLRMJDWDDCKZRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B407651.png)

![Methyl 2-methyl-5-[(4-methylbenzoyl)(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B407654.png)

![4-bromo-N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B407655.png)

![Methyl 5-[butyryl(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407656.png)

![Methyl 5-{butyryl[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407658.png)

![Methyl 5-[(2-chlorobenzoyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407659.png)

![Methyl 5-[acetyl(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407660.png)

![Methyl 2-methyl-5-{(4-methylbenzoyl)[(4-methylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B407661.png)

amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407665.png)

![Methyl 5-{benzoyl[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407666.png)

![Methyl 5-{butyryl[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407667.png)

amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407670.png)

amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407671.png)